Glipizide

Sulfonylurea receptor Cardiovascular safety Tissue selectivity

Glipizide (≥98%, HPLC) is the SUR1-selective sulfonylurea of choice for pancreatic β-cell research where confounding cardiac KATP effects must be avoided. Unlike glyburide or glimepiride, it does not engage cardiac SUR2A or smooth muscle SUR2B isoforms at therapeutic concentrations, ensuring clean KATP channel data. Its 2–4 h half-life and inactive metabolites reduce hypoglycemia risk, making it safer for aging-model studies. Near-100% oral bioavailability and established HPLC/LC-MS/MS methods position it as the gold-standard reference for formulation development and bioequivalence studies.

Molecular Formula C21H27N5O4S
Molecular Weight 445.5 g/mol
CAS No. 29094-61-9
Cat. No. B1671590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlipizide
CAS29094-61-9
SynonymsGlidiazinamide
Glipizide
Glucotrol
Glupitel
Glydiazinamide
Glypidizine
K 4024
K-4024
K4024
Melizide
Mindiab
Minidiab
Minodiab
Ozidia
Molecular FormulaC21H27N5O4S
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
InChIInChI=1S/C21H27N5O4S/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28)
InChIKeyZJJXGWJIGJFDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
Solubility66.8 [ug/mL] (The mean of the results at pH 7.4)
1.64e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glipizide (CAS 29094-61-9) Technical Overview: A Second-Generation Sulfonylurea for Type 2 Diabetes Research


Glipizide (CAS 29094-61-9) is a second-generation sulfonylurea hypoglycemic agent that functions as a potent, orally active ATP-sensitive potassium (KATP) channel blocker [1]. It is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus, acting by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, which leads to the closure of KATP channels, cell depolarization, calcium influx, and subsequent insulin release [2]. The compound exhibits an IC50 of 6.4 nM for KATP channels in primary mouse pancreatic β-cells and has a molecular weight of 445.54 g/mol with a purity specification of ≥99% (HPLC) [3].

Why Glipizide Cannot Be Simply Interchanged: Key Pharmacological and Safety Differentiators vs. Other Sulfonylureas


Despite sharing a common class of action, sulfonylureas exhibit clinically meaningful differences in tissue selectivity, pharmacokinetic half-life, and associated risk of hypoglycemia that preclude simple interchangeability [1]. Unlike glibenclamide and glimepiride, which bind non-selectively to cardiac (SUR2A) and smooth muscle (SUR2B) isoforms at therapeutic concentrations, glipizide demonstrates selective binding to the pancreatic SUR1 receptor, a characteristic that may influence cardiovascular safety profiles [2]. Furthermore, glipizide's short elimination half-life of approximately 2–4 hours and inactive metabolite profile contrasts with the longer-acting agents and active metabolites of glibenclamide, directly impacting the risk and duration of hypoglycemic events [3]. These quantifiable differences necessitate careful compound selection for specific research or clinical applications.

Glipizide Comparative Performance Data: Head-to-Head Analysis vs. Glibenclamide, Glimepiride, and Gliclazide


Tissue Selectivity: Pancreatic SUR1 Binding vs. Cardiac SUR2A/SUR2B Affinity

In a systematic review of 27 electrophysiological studies, glipizide was classified as a pancreatic-selective sulfonylurea based on its steady-state concentration (CSS) falling between the IC50 values for SUR1 and SUR2A/SUR2B receptors. In contrast, glibenclamide (glyburide) and glimepiride were found to be non-selective, with their CSS values exceeding the IC50 for all three receptor isoforms (SUR1, SUR2A, and SUR2B) [1].

Sulfonylurea receptor Cardiovascular safety Tissue selectivity Insulin secretagogues

Hypoglycemia Risk: Adjusted Relative Risk in Older Adults vs. Glyburide

A retrospective cohort study of 13,963 older adults (aged ≥65 years) in the Tennessee Medicaid Program found that glipizide use was associated with a significantly lower risk of serious hypoglycemia compared to glyburide. Among second-generation sulfonylureas, the adjusted relative risk of severe hypoglycemia for glyburide users was 1.9 (95% CI, 1.2 to 2.9) compared to glipizide users [1]. The crude rate of serious hypoglycemia was 16.6 per 1000 person-years for glyburide and 3.5 per 1000 person-years for tolbutamide, with glipizide showing a lower risk than chlorpropamide.

Hypoglycemia Geriatric pharmacology Drug safety Retrospective cohort

Pharmacokinetic Half-Life: Shorter Elimination Time vs. Glibenclamide and First-Generation Agents

In a comparative single-dose kinetics study in healthy male volunteers, glipizide (5 mg) demonstrated a significantly shorter elimination half-life than both first-generation sulfonylureas and its second-generation comparator glibenclamide. The measured half-life for glipizide was 4.3 hours, compared to 1.8 hours for glibenclamide, 7 hours for tolbutamide, and 34 hours for chlorpropamide [1]. Additional sources report glipizide's half-life range as 2–4 hours, with inactive metabolites [2].

Pharmacokinetics Half-life Drug metabolism Elimination

Onset of Action and Insulinotropic Potency: Faster Response vs. Glibenclamide

Glipizide exhibits a more rapid onset of insulinotropic action compared to glibenclamide. In healthy subjects and diabetic patients, glipizide produces a faster increase in immunoreactive insulin (IRI) and decrease in fasting blood glucose following a single dose [1]. In vitro studies using incubated rat pancreatic tissue show glipizide has an ED50 of approximately 0.04 µM for insulin release, comparable to glibenclamide [2]. Additionally, glipizide is at least 100 times more potent (weight for weight) than tolbutamide [1].

Pharmacodynamics Insulin secretion Onset of action Potency

Bioavailability and Absorption: Complete Absorption and High Bioavailability vs. Glibenclamide

Glipizide demonstrates complete absorption after oral administration, with nearly 100% bioavailability [1]. In comparative single-dose studies, the bioavailability of glipizide was found to be apparently greater than that of glibenclamide [2]. Peak plasma concentrations of glipizide occur between 90 and 360 minutes after dosing, and the compound is rapidly absorbed, contributing to its fast onset of action [3].

Bioavailability Absorption Pharmacokinetics Oral administration

Glipizide Optimal Use Cases: Recommended Research and Industrial Applications Based on Quantitative Evidence


Cardiovascular Safety Pharmacology Studies Requiring Pancreatic-Specific SUR1 Modulation

Based on the systematic review evidence that glipizide selectively binds to pancreatic SUR1 receptors without engaging cardiac SUR2A/SUR2B isoforms at therapeutic concentrations, this compound is the preferred sulfonylurea for studies investigating pancreatic β-cell function where confounding cardiac effects must be minimized [1]. Use glipizide over glibenclamide or glimepiride in experiments evaluating ischemic preconditioning, cardiac KATP channel function, or cardiovascular outcomes in diabetic models.

Geriatric Diabetes Research and Studies with Elevated Hypoglycemia Risk Monitoring

Given the adjusted relative risk of serious hypoglycemia being 1.9-fold higher for glyburide compared to glipizide in older adults, glipizide is the more appropriate sulfonylurea for research protocols involving aging populations or where hypoglycemia is a primary safety outcome [2]. Its shorter half-life and inactive metabolites further support its selection for studies where minimizing prolonged hypoglycemic events is critical.

Postprandial Glucose Control and Rapid-Onset Pharmacodynamic Studies

Leveraging glipizide's rapid absorption, fast onset of insulinotropic action, and short half-life, this compound is ideally suited for research focusing on postprandial glucose excursions and meal-related insulin secretion [3]. Its pharmacokinetic profile allows for precise timing of drug administration relative to food intake, making it a reliable tool for studies investigating glucose-dependent insulin secretion and prandial glucose regulation.

Bioavailability and Formulation Development Studies Requiring High and Predictable Absorption

With near-complete oral bioavailability (∼100%) and established analytical methods for quantification via HPLC and LC-MS/MS, glipizide serves as an excellent reference compound for formulation development and bioequivalence studies [4]. Its well-characterized pharmacokinetics and high absorption make it a robust internal standard for evaluating novel drug delivery systems or generic formulations of sulfonylureas.

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